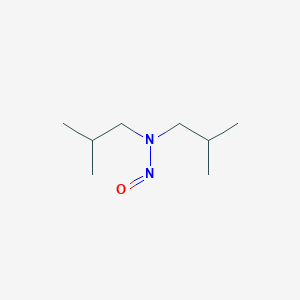
Tri(2-furyl)phosphine
Overview
Description
Tri(2-furyl)phosphine, also known as TFP or Tri-2-furanylphosphine, is a phosphine ligand used in transition-metal mediated organic synthesis . It has the empirical formula C12H9O3P and a molecular weight of 232.17 .
Molecular Structure Analysis
The molecular structure of this compound involves one phosphorus atom and three furyl groups . The furyl rings from neighboring TFP ligands can form a so-called stacking structure .Chemical Reactions Analysis
This compound is used in various palladium-catalyzed cross-coupling reactions such as Heck, Stille, and Suzuki reactions . It is particularly used in Wittig reactions to improve (Z) selectivity .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 59-64°C . It is white to off-white in color .Scientific Research Applications
Catalysis and Ligand Applications
Tri(2-furyl)phosphine serves as a versatile ligand in various catalytic reactions. Its unique properties make it valuable in transition metal-catalyzed processes, such as:
- Buchwald-Hartwig Cross Coupling Reaction : TFP coordinates with palladium or other transition metals to facilitate efficient coupling reactions between aryl halides and amines, forming C-N bonds .
- Heck Reaction : TFP participates in Heck reactions, enabling the synthesis of substituted alkenes from aryl halides and alkenes .
- Oxidations : TFP can act as a ligand in oxidation reactions, enhancing the efficiency of oxidation processes .
Electrolyte Additive for Lithium-Ion Batteries
This compound has gained attention as an advanced electrolyte additive. It induces the formation of robust solid-electrolyte interphase (SEI) films on both cathode and anode surfaces in lithium-ion batteries. These SEI films enhance cyclability and reduce cell impedance, especially at elevated temperatures .
Gold Complexes and Coordination Chemistry
Researchers have explored TFP as a ligand in gold(I) complexes. For instance, it forms coordination complexes with gold chloride and gold acetate. These complexes play a role in various chemical transformations and catalytic processes .
Biological Applications
While less explored, TFP’s properties may have implications in biological systems. Researchers continue to investigate its potential as a ligand in bioinorganic chemistry.
Mechanism of Action
Target of Action
Tri(2-furyl)phosphine, also known as TFP, is primarily used as a phosphine ligand in transition-metal mediated organic synthesis . It plays a crucial role in various reactions, including the Wittig reaction , Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, Oxidations, Stille Coupling, Suzuki-Miyaura Coupling, Cycloisomerizations, and Sonogashira Coupling .
Mode of Action
The mode of action of this compound is largely dependent on the type of reaction it is involved in. For instance, in the Wittig reaction, it is used to improve (Z) selectivity . In transition-metal mediated organic synthesis, it acts as a ligand, facilitating the reaction by coordinating with the metal center .
Biochemical Pathways
For instance, in the case of the Wittig reaction, it is involved in the formation of alkenes from aldehydes or ketones .
Result of Action
The result of this compound’s action is the facilitation of various organic synthesis reactions. For example, in the Wittig reaction, it helps improve (Z) selectivity . In another instance, it has been found to suppress the formation of fragile Li2CO3 to generate more stable LiF, LixPOyFz, and additional organic phosphorus species on the electrode surface, thereby preventing cation disorder and irreversible phase transitions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tris(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334690 | |
| Record name | Tri(2-furyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5518-52-5 | |
| Record name | Tri(2-furyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(furan-2-yl)phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tri(2-furyl)phosphine?
A1: this compound has the molecular formula C12H9O3P and a molecular weight of 232.17 g/mol.
Q2: What is unique about the structure of this compound?
A2: Unlike typical arylphosphines, this compound exhibits a distorted conformation rather than a propeller-like arrangement of its furyl rings. This distortion arises from the variation in O–P–C–C torsion angles within the molecule. []
Q3: How does the presence of the 2-furyl groups influence the electronic properties of this compound compared to triphenylphosphine?
A3: The 2-furyl groups in TFP are considered electron-withdrawing compared to the phenyl groups in triphenylphosphine. This makes TFP a weaker σ-donor and a stronger π-acceptor ligand. [, ]
Q4: What spectroscopic data is available for characterizing this compound?
A4: this compound can be characterized using various spectroscopic methods, including NMR spectroscopy (1H, 13C, 31P) and IR spectroscopy. X-ray crystallography studies have also provided valuable insights into its solid-state structure. [, , ]
Q5: Why is this compound often preferred over triphenylphosphine in Palladium-catalyzed Stille cross-coupling reactions?
A5: this compound, due to its weaker electron-donating ability, can accelerate Stille reactions by facilitating the rate-determining transmetalation step. This often leads to milder reaction conditions and reduced formation of unwanted byproducts. []
Q6: How is this compound employed in the synthesis of alkynes?
A7: this compound, in conjunction with a Palladium catalyst, enables the synthesis of both symmetrical and unsymmetrical 1,3-diynes. For symmetrical diynes, a Palladium/TFP catalyst system is used with 1,1-dibromo-1-alkenes as starting materials. Unsymmetrical diynes are accessed via Sonogashira coupling of 1,1-dibromo-1-alkenes with terminal alkynes using a Palladium catalyst, TFP as the ligand, and copper iodide as an additive. [, ]
Q7: What role does this compound play in the synthesis of heterocyclic compounds?
A8: this compound has been successfully employed in the Palladium-catalyzed synthesis of various heterocycles. For instance, it is utilized in the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. [] Additionally, it plays a key role in a one-pot approach for constructing eight-membered rings onto indoles, forming dihydrocycloocta[b]indoles. []
Q8: Are there examples of this compound being used in Rhodium-catalyzed reactions?
A9: Yes, this compound has proven effective in Rhodium-catalyzed reactions. One notable example is the diastereoselective reductive aldol addition of vinyl ketones, where cationic rhodium complexes modified with TFP show high syn-diastereoselectivity. [] Another application is in the Rhodium-catalyzed hydroboration of terminal alkynes with pinacolborane, where TFP proves superior to triphenylphosphine, yielding alkenylboronates with enhanced reaction rates and cleaner products. []
Q9: What are the advantages of using this compound in gold catalysis?
A10: In gold catalysis, this compound has demonstrated its utility in promoting ring-opening rearrangements of cyclopropenes. The specific choice of gold catalyst, either TFP-Au(MeCN)SbF6 or PNP(AuNTf2)2, dictates the reaction pathway, leading to either polysubstituted naphthols or aryl-substituted furans, respectively. This selectivity highlights the unique reactivity enabled by TFP in gold catalysis. []
Q10: Is this compound air-stable?
A10: this compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.
Q11: How is this compound typically stored?
A11: To maintain its reactivity, this compound is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Q12: Are there any specific precautions needed when handling this compound?
A12: Due to its air sensitivity, handling this compound should be done using standard Schlenk techniques or in a glovebox to minimize exposure to air and moisture. Appropriate personal protective equipment should always be worn.
Q13: Have computational studies been conducted on this compound?
A14: Yes, computational methods such as Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of this compound and its metal complexes. []
Q14: How do modifications to the 2-furyl rings of this compound affect its properties?
A15: Introducing substituents onto the 2-furyl rings can alter the electronic and steric properties of this compound, influencing its coordination ability and catalytic activity. For example, replacing a 2-furyl group with a phenyl group can impact the 77Se NMR chemical shifts in phosphine selenides. []
Q15: Are there other heteroaryl phosphines with similar applications to this compound?
A16: Yes, tri(2-thienyl)phosphine is a related heteroaryl phosphine that exhibits both similarities and differences compared to TFP. While both can form gold(I) complexes, their coordination behaviors and intermolecular interactions can differ. []
Q16: How is this compound prepared?
A17: this compound is typically synthesized by reacting 2-furyllithium with phosphorus trichloride under controlled conditions. [, ]
Q17: Has this compound been used in the development of sensors for metal ions?
A18: Yes, this compound has been investigated for its potential in metal ion sensing. For example, a method for palladium detection utilizes this compound and hydrazine (NH2NH2) to enable the palladium-catalyzed deallylation of a fluorogenic chemodosimeter, providing a colorimetric or fluorometric signal in the presence of palladium. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



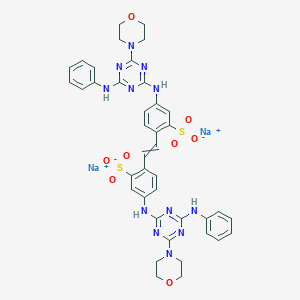



![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
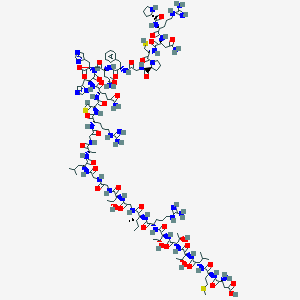
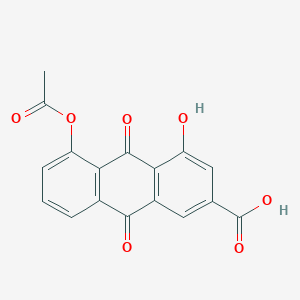
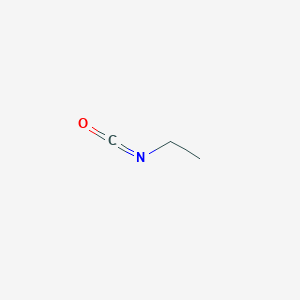


![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
